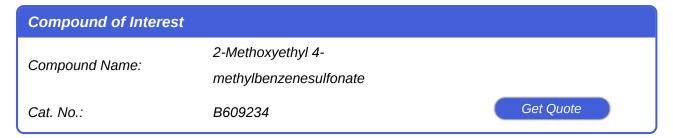


# An In-depth Technical Guide to 2-Methoxyethyl 4-methylbenzenesulfonate

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For Researchers, Scientists, and Drug Development Professionals

## **Abstract**

This technical guide provides a comprehensive overview of **2-Methoxyethyl 4-methylbenzenesulfonate**, a key chemical intermediate in organic synthesis. The document details its chemical and physical properties, provides an in-depth analysis of its spectroscopic data, and outlines detailed experimental protocols for its synthesis and purification. Furthermore, it explores the compound's primary application as a crucial reagent in the synthesis of the second-generation antihistamine, Bilastine. This guide is intended to be a valuable resource for researchers and professionals involved in pharmaceutical development and complex organic synthesis.

## **Chemical Structure and Properties**

**2-Methoxyethyl 4-methylbenzenesulfonate**, also known as 2-methoxyethyl tosylate, is an organic compound with the chemical formula C<sub>10</sub>H<sub>14</sub>O<sub>4</sub>S. Its structure consists of a 2-methoxyethyl group linked to a toluenesulfonyl group. The tosylate group is an excellent leaving group, making this compound a versatile alkylating agent in nucleophilic substitution reactions.

### **Physicochemical Properties**



A summary of the key physicochemical properties of **2-Methoxyethyl 4-methylbenzenesulfonate** is presented in the table below.

Property	Value
Molecular Formula	C10H14O4S
Molecular Weight	230.28 g/mol
Appearance	Colorless to pale yellow liquid
Boiling Point	344 °C (estimated)
Melting Point	10 °C (estimated)
CAS Number	17178-10-8

## **Spectroscopic Data**

The structural characterization of **2-Methoxyethyl 4-methylbenzenesulfonate** is achieved through various spectroscopic techniques. The key data are summarized below.

<sup>1</sup>H NMR (Proton Nuclear Magnetic Resonance)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
7.78	d	2H	Aromatic protons (ortho to SO <sub>2</sub> )
7.35	d	2H	Aromatic protons (meta to SO <sub>2</sub> )
4.15	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
3.65	t	2H	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
3.35	S	3H	-O-CH₃
2.45	S	3H	Ar-CH₃

<sup>&</sup>lt;sup>13</sup>C NMR (Carbon-13 Nuclear Magnetic Resonance) - Predicted



Chemical Shift (δ) ppm	Assignment
144.8	Aromatic C-SO <sub>2</sub>
133.0	Aromatic C-CH₃
129.8	Aromatic CH (meta to SO <sub>2</sub> )
127.9	Aromatic CH (ortho to SO <sub>2</sub> )
70.5	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
69.0	-O-CH <sub>2</sub> -CH <sub>2</sub> -O-
68.5	-O-CH₃
21.6	Ar-CH₃

### FT-IR (Fourier-Transform Infrared) Spectroscopy

Wavenumber (cm <sup>-1</sup> )	Bond Vibration
3050-2850	C-H stretch (aromatic and aliphatic)
1595, 1495	C=C stretch (aromatic)
1360, 1175	S=O stretch (sulfonate)
1100	C-O stretch (ether)

### Mass Spectrometry (MS)

m/z	Interpretation
231.06	[M+H]+
253.04	[M+Na]+

# Experimental Protocols Synthesis of 2-Methoxyethyl 4-methylbenzenesulfonate



This protocol describes the synthesis of **2-Methoxyethyl 4-methylbenzenesulfonate** from 2-methoxyethanol and p-toluenesulfonyl chloride.

#### Materials:

- 2-Methoxyethanol (38 g, 0.5 mol)
- Pyridine (120 mL)
- p-Toluenesulfonyl chloride (95.3 g, 0.5 mol)
- Methylene chloride
- Concentrated hydrochloric acid
- Saturated sodium chloride solution
- Magnesium sulfate (anhydrous)
- Ice

### Procedure:

- In a flask equipped with a stirrer and a dropping funnel, dissolve 38 g of 2-methoxyethanol in 120 mL of pyridine.
- Cool the solution to 0 °C in an ice bath.
- Add 95.3 g of p-toluenesulfonyl chloride portion-wise to the stirred solution over a period of 2 hours, maintaining the temperature at 0 °C.
- After the addition is complete, continue stirring the reaction mixture at 0 °C for an additional 20 hours.
- Pour the reaction mixture into a beaker containing 200 mL of concentrated hydrochloric acid and 1 liter of ice.
- Extract the aqueous mixture with methylene chloride (3 x 150 mL).



- Combine the organic extracts and wash successively with water (2 x 100 mL) and saturated sodium chloride solution (100 mL).
- Dry the organic layer over anhydrous magnesium sulfate.
- Filter the drying agent and remove the solvent under reduced pressure to yield the crude product.

Purification: The crude product can be purified by vacuum distillation or column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Expected Yield: Approximately 99 g (86% yield) of **2-methoxyethyl 4-methylbenzenesulfonate** as a yellow oil[1].

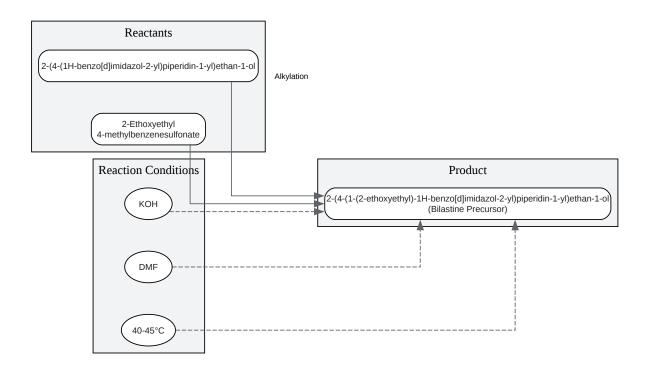
# Application in Drug Development: Synthesis of Bilastine

**2-Methoxyethyl 4-methylbenzenesulfonate** is a key intermediate in the synthesis of Bilastine, a non-sedating H1 antihistamine. It acts as an alkylating agent to introduce the 2-ethoxyethyl group onto a benzimidazole derivative.

## Synthetic Pathway of Bilastine

The following diagram illustrates the key step in the synthesis of Bilastine involving 2-ethoxyethyl 4-methylbenzenesulfonate (a close analog, used here to demonstrate the reaction mechanism).





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Caption: Alkylation step in Bilastine synthesis.

## **Experimental Protocol for Bilastine Precursor Synthesis**

This protocol describes the N-alkylation of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethan-1-ol with 2-ethoxyethyl 4-methylbenzenesulfonate.

#### Materials:

- 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethan-1-ol (1.6 g, 5.1 mmol)
- 2-Ethoxyethyl 4-methylbenzenesulfonate (2.4 g, 9.7 mmol)



- Potassium hydroxide (KOH) (0.71 g, 13 mmol)
- Dimethylformamide (DMF) (10 mL)
- Water
- Methylene chloride

#### Procedure:

- Dissolve 1.6 g of 2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)ethan-1-ol in 10 mL of DMF in a reaction flask.
- Add 0.71 g of potassium hydroxide to the solution.
- Add 2.4 g of 2-ethoxyethyl 4-methylbenzenesulfonate to the reaction mixture.
- Heat the reaction mixture to 40-45°C and stir for 5-6 hours.
- After the reaction is complete, add 15 mL of water to the mixture.
- Extract the aqueous layer with methylene chloride (3 x 10 mL).
- Combine the organic layers, dry over a suitable drying agent, and concentrate under reduced pressure to obtain the crude product.

## Conclusion

**2-Methoxyethyl 4-methylbenzenesulfonate** is a valuable and versatile reagent in organic synthesis, particularly in the pharmaceutical industry. Its properties as an effective alkylating agent, owing to the good leaving group ability of the tosylate moiety, make it indispensable for the construction of complex molecules. The detailed protocols and spectroscopic data provided in this guide aim to facilitate its efficient use in research and development settings.

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### References

- 1. prepchem.com [prepchem.com]
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